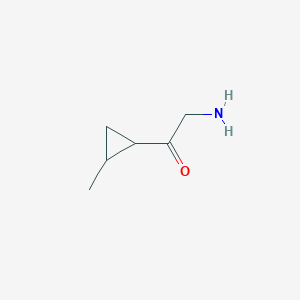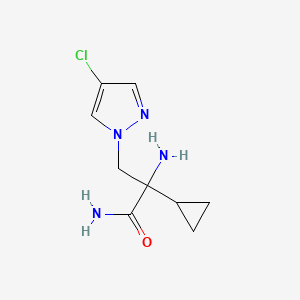
2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a pyrazole ring, and an amide functional group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be done using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the cyclopropyl group: This can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Amidation reaction: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or nitric acid can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or sodium methoxide.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of 2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
相似化合物的比较
Similar Compounds
- 2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide
- 2-Amino-3-(4-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanamide
- 2-Amino-3-(4-nitro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide
Uniqueness
2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide is unique due to the presence of the chloro group, which can undergo various chemical transformations, making it a versatile intermediate for the synthesis of a wide range of derivatives. Additionally, the combination of the cyclopropyl group and the pyrazole ring imparts unique steric and electronic properties to the molecule, enhancing its potential biological activities.
属性
分子式 |
C9H13ClN4O |
|---|---|
分子量 |
228.68 g/mol |
IUPAC 名称 |
2-amino-3-(4-chloropyrazol-1-yl)-2-cyclopropylpropanamide |
InChI |
InChI=1S/C9H13ClN4O/c10-7-3-13-14(4-7)5-9(12,8(11)15)6-1-2-6/h3-4,6H,1-2,5,12H2,(H2,11,15) |
InChI 键 |
GXYBZKDUGHDCCZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(CN2C=C(C=N2)Cl)(C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


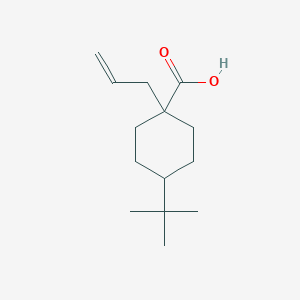

![2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid](/img/structure/B13527573.png)
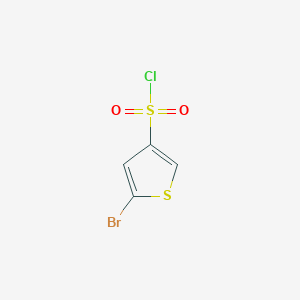
![(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine](/img/structure/B13527577.png)

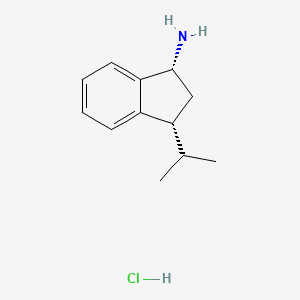
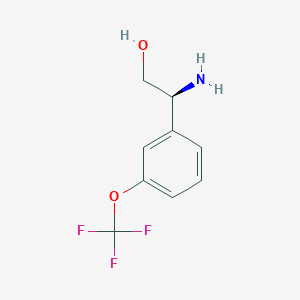
![O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine](/img/structure/B13527589.png)
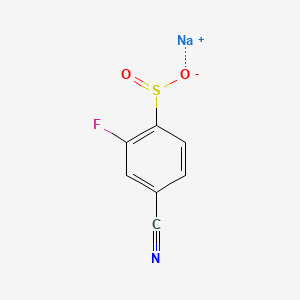
![(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13527597.png)
